molecular formula C18H20BrNO6 B4045956 3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B4045956
M. Wt: 426.3 g/mol
InChI Key: RBSWICOLMQONHX-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a useful research compound. Its molecular formula is C18H20BrNO6 and its molecular weight is 426.3 g/mol. The purity is usually 95%.
The exact mass of the compound dimethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1-methyl-1,4-dihydro-3,5-pyridinedicarboxylate is 425.04740 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Selectivity and Synthetic Applications

Research has explored the enzymatic selectivity of lipases in the kinetic resolution of dihydropyridine derivatives, indicating potential for producing enantiomerically pure compounds. For instance, the study by Sobolev et al. (2002) demonstrates how the chain length and branching of acyl groups affect the enantioselectivity of Candida rugosa lipase in processing dihydropyridine esters, highlighting the synthetic versatility of these compounds in organic chemistry (Sobolev et al., 2002).

Crystal Structure Analysis

The crystal structures of dihydropyridine derivatives have been extensively studied, revealing insights into their chemical properties and potential applications in drug design. For example, Jasinski et al. (2013) synthesized and examined the crystal structures of new Hantzsch 1,4-dihydropyridine derivatives, providing valuable data for the design of molecules with desired chemical properties (Jasinski et al., 2013).

Pharmacological Effects

The pharmacological effects of dihydropyridine derivatives, including their role as calcium channel antagonists, have been a significant focus. Studies like that by Kazda and Towart (2005) on Nimodipine, a dihydropyridine derivative, demonstrate its preferential cerebrovascular action, suggesting potential applications in treating cerebral vasospasm and other cerebrovascular disorders (Kazda & Towart, 2005).

Catalysis and Chemical Synthesis

Dihydropyridine derivatives have been employed as substrates or intermediates in catalytic processes to synthesize various organic compounds. For instance, the work by Yavari et al. (2002) on triphenylphosphine-catalyzed synthesis demonstrates the utility of dihydropyridine derivatives in creating complex organic molecules, indicating their importance in synthetic organic chemistry (Yavari et al., 2002).

Antioxidant Properties

Investigations into the antioxidant properties of dihydropyridine derivatives, as reported by Wijtmans et al. (2004), show that these compounds can be effective phenolic chain-breaking antioxidants. This suggests potential applications in protecting against oxidative stress-related diseases (Wijtmans et al., 2004).

Properties

IUPAC Name

dimethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1-methyl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO6/c1-5-26-14-7-10(6-13(19)16(14)21)15-11(17(22)24-3)8-20(2)9-12(15)18(23)25-4/h6-9,15,21H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSWICOLMQONHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)C)C(=O)OC)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-METHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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